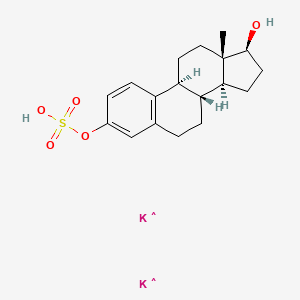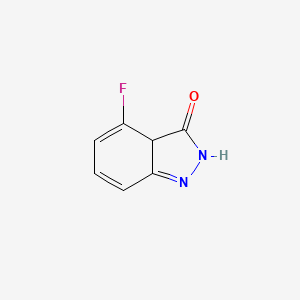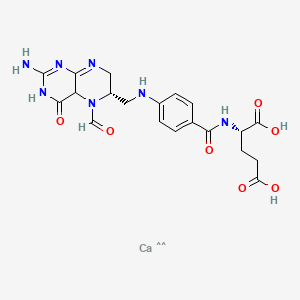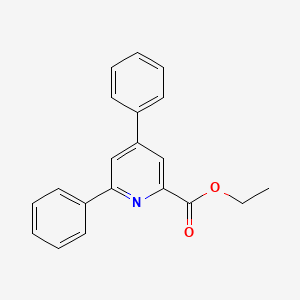
CID 57347514
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt is a conjugated form of estradiol, a major estrogen hormone in the human body. This compound is formed by the conjugation of estradiol with sulfate and glucuronide groups, which significantly reduces its hormonal activity and facilitates its excretion from the body . The molecular formula of this compound is C24H30O11SK2, and it has a molecular weight of 604.75 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt involves multiple steps, starting with the estradiol molecule. The first step is the sulfation of estradiol at the 3-position, followed by glucuronidation at the 17beta-position. These reactions typically require specific enzymes or chemical reagents to facilitate the conjugation processes.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and controlled reaction environments to achieve the desired product. The final product is then purified and converted into its dipotassium salt form for stability and solubility .
Analyse Des Réactions Chimiques
Types of Reactions
Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release free estradiol, sulfate, and glucuronide groups.
Oxidation and Reduction: These reactions can modify the functional groups attached to the estradiol molecule.
Substitution: The sulfate and glucuronide groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific enzymes like β-glucuronidase, which can deconjugate the glucuronide group . Reaction conditions such as temperature, pH, and solvent choice are crucial for the efficiency and selectivity of these reactions.
Major Products Formed
The major products formed from these reactions include free estradiol, estradiol sulfate, and estradiol glucuronide. These products can further undergo metabolic transformations in biological systems .
Applications De Recherche Scientifique
Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying estrogen conjugates.
Biology: Investigated for its role in estrogen metabolism and its effects on various biological processes.
Medicine: Studied for its potential therapeutic applications in hormone replacement therapy and its role in estrogen-related diseases.
Industry: Utilized in the development of diagnostic assays and as a standard in pharmaceutical research
Mécanisme D'action
The mechanism of action of Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt involves its conversion back to free estradiol in tissues that express β-glucuronidase. This enzyme deconjugates the glucuronide group, releasing active estradiol, which can then bind to estrogen receptors and exert its biological effects. The sulfate group also plays a role in modulating the compound’s activity and excretion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol 3-Sulfate: A conjugate of estradiol with a sulfate group at the 3-position.
Estradiol 17beta-Glucuronide: A conjugate of estradiol with a glucuronide group at the 17beta-position.
Estradiol 3-Glucuronide 17beta-Sulfate: Another conjugated form of estradiol with both sulfate and glucuronide groups, but in different positions
Uniqueness
Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt is unique due to its dual conjugation, which significantly reduces its hormonal activity and enhances its excretion. This dual conjugation also provides a unique tool for studying estrogen metabolism and its effects in various biological systems .
Propriétés
Formule moléculaire |
C18H24K2O5S |
|---|---|
Poids moléculaire |
430.6 g/mol |
InChI |
InChI=1S/C18H24O5S.2K/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);;/t14-,15-,16+,17+,18+;;/m1../s1 |
Clé InChI |
XIAXYNXCEIRGTP-LBARCDFESA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K].[K] |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K].[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12353041.png)

![4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12353050.png)







![(3aR,5R,6R,6aS)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12353090.png)
![Acetoxymethyl 3'-(acetoxymethoxy)-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylate](/img/structure/B12353098.png)
![Rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride](/img/structure/B12353106.png)
